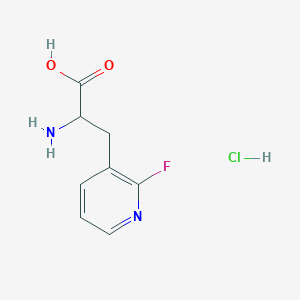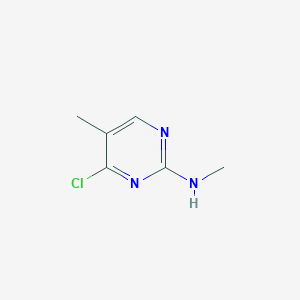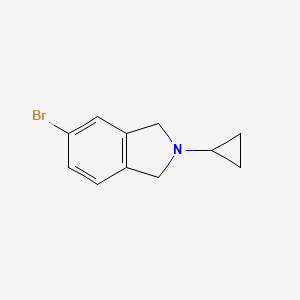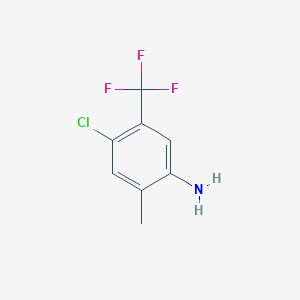
3-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzenecarbonitrile, also known as XTT, is a compound used in scientific research to measure cell viability and metabolic activity. It is a yellow powder that is soluble in water and is commonly used in cell culture assays.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Medicinal Chemistry
Heterocyclic compounds, which include structures similar to 3-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzenecarbonitrile, are of significant interest in medicinal chemistry due to their diverse biological activities. Triazine derivatives, for instance, have been studied extensively for their antibacterial, antifungal, anti-cancer, antiviral, and antimalarial properties, showcasing the potential for heterocyclic compounds in drug development Tarawanti Verma, Manish Sinha, N. Bansal, 2019.
Supramolecular Chemistry and Material Science
Benzene-1,3,5-tricarboxamides (BTAs), similar in structural motif to the compound , have found utility across nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into one-dimensional structures and act as multipurpose building blocks highlights the adaptability of benzene derivatives in creating advanced materials S. Cantekin, T. D. de Greef, A. Palmans, 2012.
Environmental Studies and Polycyclic Aromatic Hydrocarbons (PAHs)
Research on trimethylbenzenes and C9 aromatic hydrocarbon solvents, which share structural similarities with the compound of interest, contributes to our understanding of environmental pollutants' toxicity and their regulatory assessment M. J. Firth, 2008. Further, studies on biodegradation aspects of PAHs, aromatic hydrocarbons with environmental and health impacts, emphasize the importance of understanding and mitigating the adverse effects of such compounds A. K. Haritash, C. Kaushik, 2009.
Propiedades
IUPAC Name |
3-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-7-15-16(9-18(2,3)10-17(15)21)20(12)14-6-4-5-13(8-14)11-19/h4-8H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXUHQAXDUEORY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=CC(=C3)C#N)CC(CC2=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2399827.png)
![1-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2399828.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2399829.png)

![N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2399831.png)




![1-(2-Methoxyphenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2399844.png)